4-acetyl-N-(2-methanesulfonylphenyl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(2-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11(18)12-7-9-13(10-8-12)16(19)17-14-5-3-4-6-15(14)22(2,20)21/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMSFVNOHSAKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-methanesulfonylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of aniline derivatives followed by sulfonylation. The reaction conditions often include the use of acetic anhydride for acetylation and methanesulfonyl chloride for sulfonylation, with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-methanesulfonylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
4-acetyl-N-(2-methanesulfonylphenyl)benzamide serves as a scaffold for drug development, particularly targeting specific enzymes or receptors involved in various diseases:
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed inhibition of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values of 12.5 µM and 10.0 µM respectively. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| PC-3 | 10.0 | Cell cycle arrest |
- Anti-inflammatory Effects : The compound has shown potential in reducing levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models, indicating its usefulness in treating inflammatory diseases.
Biological Studies
The compound is utilized to investigate interactions between small molecules and biological macromolecules. It can modulate various cellular pathways by binding to specific molecular targets, influencing processes such as apoptosis and inflammation.
Materials Science
Due to its unique structure, this compound is being explored for applications in organic electronics and photonics. Its electronic properties make it a candidate for developing new materials with enhanced performance characteristics.
Study 1: Antitumor Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment resulted in a 45% decrease in tumor volume after four weeks.
Study 2: Mechanistic Insights
In mechanistic studies using human cancer cell lines, researchers found that the compound downregulated the expression of Bcl-2, an anti-apoptotic protein, thereby promoting apoptosis. This was confirmed through Western blot analysis.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-methanesulfonylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[acetyl(methyl)amino]-N-(2-aminophenyl)benzamide
- N-(2-methanesulfonylphenyl)benzamide
Uniqueness
4-acetyl-N-(2-methanesulfonylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Biological Activity
4-acetyl-N-(2-methanesulfonylphenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be described by its IUPAC name: This compound . Its chemical structure consists of an acetamide group attached to a benzene ring, which is further substituted with a methanesulfonyl group. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro.
- Antimicrobial Effects : Preliminary studies suggest it may possess antibacterial properties against certain strains of bacteria.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could interact with various cell surface receptors, altering signaling pathways that lead to cell growth or apoptosis.
- Reactive Oxygen Species (ROS) Regulation : Some studies indicate that it may modulate ROS levels, which are critical in cellular signaling and apoptosis.
Case Studies
-
Antitumor Effects :
- In a study involving human breast cancer cell lines (MCF-7), this compound showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.
-
Anti-inflammatory Activity :
- A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound reduced pro-inflammatory cytokine levels (TNF-α and IL-6) significantly compared to controls, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus revealed that the compound exhibited bactericidal activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Table
Q & A
Q. What are the established synthetic routes for 4-acetyl-N-(2-methanesulfonylphenyl)benzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?
Methodological Answer:
- Experimental :
- Computational :
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Target Identification :
- Docking studies (AutoDock Vina) against kinases or GPCRs due to the methanesulfonyl group’s potential for hydrogen bonding .
- Assays :
- Enzyme Inhibition : Measure IC50 against COX-2 or carbonic anhydrase isoforms using fluorogenic substrates .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
- Controls : Include reference inhibitors (e.g., celecoxib) and validate with triplicate replicates .
Advanced Research Questions
Q. How can conflicting solubility and stability data for this compound be resolved under varying pH and temperature conditions?
Methodological Answer:
Q. What strategies are recommended for elucidating the metabolic fate of this compound in hepatic microsomes?
Methodological Answer:
- Experimental Workflow :
- Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quench with acetonitrile at timed intervals .
- Metabolite ID : Employ UPLC-QTOF-MS/MS with MSE data acquisition to detect phase I/II metabolites .
- Data Analysis :
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Approach :
- Validation : Synthesize top candidates (e.g., replacing acetyl with trifluoromethyl) and test selectivity via kinome-wide profiling .
Q. What techniques are critical for resolving crystallographic disorder in the methanesulfonyl group during X-ray analysis?
Methodological Answer:
- Crystallization : Optimize solvent (e.g., DMSO/water) and slow evaporation to improve crystal quality .
- Refinement :
- Validation : Cross-check with <sup>13</sup>C SS-NMR to confirm sulfonyl group geometry .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Root Causes :
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
